molecular formula C25H27NO B3040532 (R)-(-)-2-Piperidino-1,1,2-triphenylethanol CAS No. 213995-12-1

(R)-(-)-2-Piperidino-1,1,2-triphenylethanol

Cat. No.: B3040532
CAS No.: 213995-12-1
M. Wt: 357.5 g/mol
InChI Key: BCFJVZGZDXPFBN-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-2-Piperidino-1,1,2-triphenylethanol is a chiral compound with significant importance in organic chemistry. It is known for its unique structure, which includes a piperidine ring and three phenyl groups attached to an ethanol backbone. This compound is often used as a chiral auxiliary in asymmetric synthesis, making it a valuable tool in the production of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Piperidino-1,1,2-triphenylethanol typically involves the reaction of triphenylacetaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the imine formed from triphenylacetaldehyde and piperidine using sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-(-)-2-Piperidino-1,1,2-triphenylethanol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-(-)-2-Piperidino-1,1,2-triphenylethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1,1,2-triphenylethanone.

    Reduction: Formation of 1,1,2-triphenylethane.

    Substitution: Formation of substituted piperidino derivatives.

Scientific Research Applications

®-(-)-2-Piperidino-1,1,2-triphenylethanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-(-)-2-Piperidino-1,1,2-triphenylethanol involves its interaction with various molecular targets. The piperidine ring can interact with receptors or enzymes, influencing their activity. The compound’s unique structure allows it to act as a chiral auxiliary, facilitating the formation of enantiomerically pure products by providing a chiral environment during the reaction.

Comparison with Similar Compounds

Similar Compounds

    (S)-(+)-2-Piperidino-1,1,2-triphenylethanol: The enantiomer of ®-(-)-2-Piperidino-1,1,2-triphenylethanol, with similar chemical properties but different stereochemistry.

    2-Piperidino-1,1,2-triphenylethane: A reduced form of the compound, lacking the hydroxyl group.

    1,1,2-Triphenylethanone: An oxidized form of the compound, with a ketone group instead of a hydroxyl group.

Uniqueness

®-(-)-2-Piperidino-1,1,2-triphenylethanol is unique due to its chiral nature and the presence of both a piperidine ring and three phenyl groups. This combination of features makes it particularly useful as a chiral auxiliary in asymmetric synthesis, providing a high degree of enantioselectivity.

Properties

IUPAC Name

(2R)-1,1,2-triphenyl-2-piperidin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c27-25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24(21-13-5-1-6-14-21)26-19-11-4-12-20-26/h1-3,5-10,13-18,24,27H,4,11-12,19-20H2/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFJVZGZDXPFBN-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213995-12-1
Record name 213995-12-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-2-Piperidino-1,1,2-triphenylethanol
Reactant of Route 2
Reactant of Route 2
(R)-(-)-2-Piperidino-1,1,2-triphenylethanol
Reactant of Route 3
Reactant of Route 3
(R)-(-)-2-Piperidino-1,1,2-triphenylethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-(-)-2-Piperidino-1,1,2-triphenylethanol
Reactant of Route 5
Reactant of Route 5
(R)-(-)-2-Piperidino-1,1,2-triphenylethanol
Reactant of Route 6
Reactant of Route 6
(R)-(-)-2-Piperidino-1,1,2-triphenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.